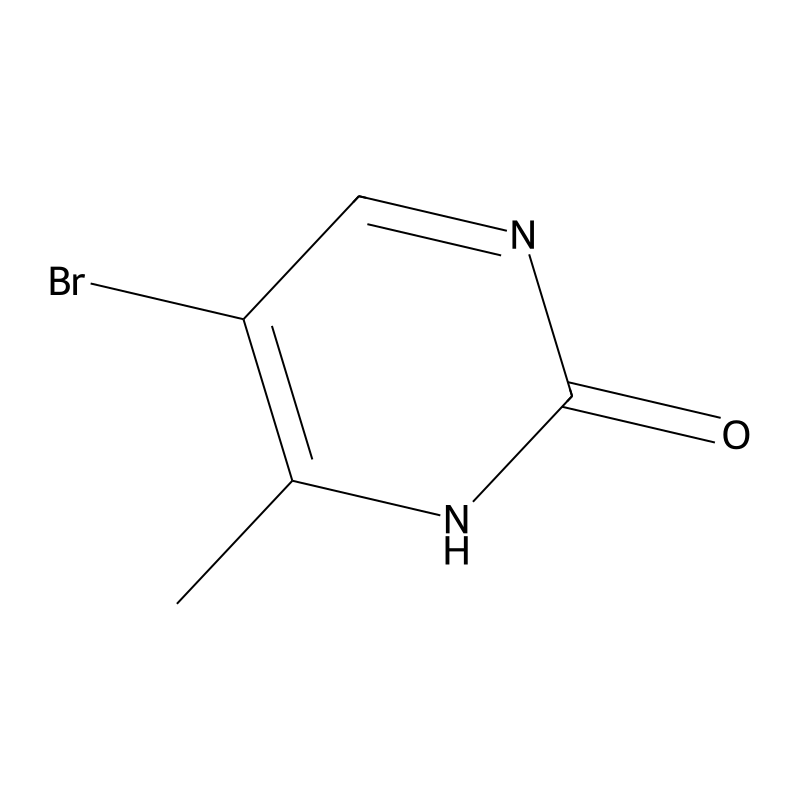5-bromo-4-methylpyrimidin-2-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
While the compound can be found in databases like PubChem [] and commercial suppliers like AChemBlock [], no scientific publications explicitly mentioning its use in research were identified during this search. This suggests that 5-Bromo-6-methylpyrimidin-2(1H)-one might be a relatively new compound or one with limited research interest to date.
Further Exploration
If you're interested in learning more about this specific compound, you might consider:
- Contacting commercial suppliers: Some suppliers, like GlpBio [], might possess additional information about potential research applications, even if not publicly available.
- Searching for related compounds: Researching similar pyrimidine derivatives with a bromine atom and a methyl group might reveal applications that could be relevant to 5-Bromo-6-methylpyrimidin-2(1H)-one.
5-Bromo-4-methylpyrimidin-2-ol is a heterocyclic organic compound characterized by the presence of a bromine atom, a methyl group, and a hydroxyl group on the pyrimidine ring. Its molecular formula is C₅H₅BrN₂O, and it has a molecular weight of 189.01 g/mol. The compound exhibits a distinctive structure that includes a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The presence of the bromine atom at position 5 and the hydroxyl group at position 2 contributes to its reactivity and potential biological activity .
Research indicates that 5-bromo-4-methylpyrimidin-2-ol possesses significant biological activities. It has been identified as a protein kinase inhibitor, which suggests its potential role in modulating cell signaling pathways involved in cancer and other diseases. The compound's ability to inhibit specific enzymes makes it a candidate for therapeutic applications, particularly in oncology . Furthermore, studies have shown that related pyrimidine derivatives exhibit antimicrobial and anti-inflammatory properties, suggesting that 5-bromo-4-methylpyrimidin-2-ol may share similar effects .
The synthesis of 5-bromo-4-methylpyrimidin-2-ol can be achieved through several methods:
- Bromination of Pyrimidine Derivatives: Starting from 4-methylpyrimidin-2-ol, bromination can be performed using brominating agents such as N-bromosuccinimide under controlled conditions to selectively introduce the bromine atom at position 5.
- Nucleophilic Substitution: The compound can also be synthesized from other pyrimidine derivatives through nucleophilic substitution reactions where suitable leaving groups are replaced by hydroxyl or bromo groups.
- Multi-step Synthesis: More complex synthetic routes may involve multiple steps including protection-deprotection strategies and coupling reactions to build the desired structure effectively .
5-Bromo-4-methylpyrimidin-2-ol finds applications in various fields:
- Pharmaceuticals: As a protein kinase inhibitor, it shows promise in drug development for cancer treatment.
- Agriculture: The compound may have potential as an agrochemical due to its biological activity against pathogens.
- Chemical Research: It serves as an intermediate for synthesizing other biologically active compounds or materials in organic synthesis .
Interaction studies involving 5-bromo-4-methylpyrimidin-2-ol have focused on its binding affinity with various biological targets, particularly protein kinases. These studies utilize techniques such as molecular docking and kinetic assays to evaluate how effectively the compound inhibits enzyme activity. Understanding these interactions is crucial for optimizing its pharmacological properties and enhancing its efficacy as a therapeutic agent .
Several compounds share structural similarities with 5-bromo-4-methylpyrimidin-2-ol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Amino-5-bromo-4-methylpyrimidine | 17321-93-6 | 0.88 |
| 2,5-Dibromo-4-methylpyrimidine | 171408-73-4 | 0.84 |
| 5-Bromo-4-(tert-butyl)pyrimidine | 1439-08-3 | 0.84 |
These compounds exhibit variations in their substituents or halogenation patterns but retain the core pyrimidine structure. The unique positioning of functional groups in 5-bromo-4-methylpyrimidin-2-ol distinguishes it from these similar compounds, potentially influencing its biological activity and chemical reactivity .








